molecular formula C16H18N2O2S2 B2545053 (5-Cyclopropylisoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705512-79-3

(5-Cyclopropylisoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2545053
CAS RN: 1705512-79-3
M. Wt: 334.45
InChI Key: WXKTZADAOWMQHM-UHFFFAOYSA-N
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Description

(5-Cyclopropylisoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone, also known as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. CTM is a small molecule that belongs to the class of isoxazoles and thiazepanes. It has been found to exhibit promising pharmacological properties, making it a potential candidate for the development of new drugs.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel compounds involving thiazol and thiophene units have been explored extensively. For example, Shahana and Yardily (2020) synthesized novel compounds including thiazolyl and thiophenyl methanone derivatives. They employed UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry for characterization. Density Functional Theory (DFT) calculations were used for structural optimization and interpretation of vibrational spectra, providing insights into the equilibrium geometry, bonding features, and thermodynamic stability of these compounds. This study also included molecular docking to understand antibacterial activity, highlighting the compound's potential in developing new antibiotics (Shahana & Yardily, 2020).

Antitumor and Antibacterial Activity

Research into thiazol and thiophene derivatives has also indicated their potential in antitumor and antibacterial applications. Bhole and Bhusari (2011) synthesized compounds demonstrating inhibitory effects on a wide range of cancer cell lines, especially leukemia, non-small lung cancer, and renal cancer (Bhole & Bhusari, 2011). Another study by Landage, Thube, and Karale (2019) focused on the synthesis of novel thiazolyl pyrazole and benzoxazole compounds, characterized by spectral and analytical data, and evaluated their antibacterial activities, providing a foundation for further exploration in antimicrobial treatments (Landage, Thube, & Karale, 2019).

Antimicrobial and Antioxidant Activities

Litvinchuk et al. (2021) developed a one-pot method for synthesizing 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives, evaluating their antimicrobial and antioxidant activities. The study revealed compounds with significant effects against specific bacterial cultures, suggesting their potential for further modification to enhance antioxidant effects (Litvinchuk et al., 2021).

properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c19-16(12-10-13(20-17-12)11-3-4-11)18-6-5-15(22-9-7-18)14-2-1-8-21-14/h1-2,8,10-11,15H,3-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKTZADAOWMQHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CCC(SCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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